molecular formula C11H12N4OS B7569142 N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B7569142
M. Wt: 248.31 g/mol
InChI Key: GWZLICLNHTVATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as DMTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTZ belongs to the class of thiazole derivatives and has a molecular formula of C13H14N4OS.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is its broad spectrum of activity against various types of cancer cells and microorganisms. However, one limitation is its potential toxicity and side effects, which need to be further investigated.

Future Directions

There are several future directions for the research and development of N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. One direction is to investigate its potential use as a therapeutic agent for various types of cancer and microbial infections. Another direction is to further investigate its mechanism of action and potential side effects. Additionally, the development of novel derivatives of this compound with improved efficacy and safety profiles is another potential future direction.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide can be achieved through various methods, including the reaction of 2-bromo-3-nitropyridine with dimethylamine, followed by reduction with iron powder and the reaction of the resulting compound with thiourea. Another method involves the reaction of 2-amino-3-nitropyridine with dimethylamine, followed by cyclization with thiourea.

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been investigated for its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15(2)10-8(4-3-5-12-10)14-11(16)9-6-17-7-13-9/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLICLNHTVATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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